molecular formula C16H22Cl2N2O5S B10752218 Brasofensine (sulfate)

Brasofensine (sulfate)

Cat. No. B10752218
M. Wt: 425.3 g/mol
InChI Key: MOYPZNPGNIZILM-NPJZCEOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS-2214 involves the preparation of a tropane derivative.

Industrial Production Methods

Industrial production of NS-2214 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

NS-2214 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of NS-2214 include:

Major Products Formed

The major products formed from these reactions include various derivatives of NS-2214 that may have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

NS-2214 exerts its effects by inhibiting the reuptake of dopamine in the synaptic cleft. This allows dopamine to remain active for a longer period, enhancing its physiological effects. The compound targets the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NS-2214 is unique in its specific targeting of the dopamine transporter and its potential for treating Parkinson’s disease with fewer side effects compared to other dopamine reuptake inhibitors .

properties

Molecular Formula

C16H22Cl2N2O5S

Molecular Weight

425.3 g/mol

IUPAC Name

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid

InChI

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12+,13+,16+;/m0./s1

InChI Key

MOYPZNPGNIZILM-NPJZCEOMSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Origin of Product

United States

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